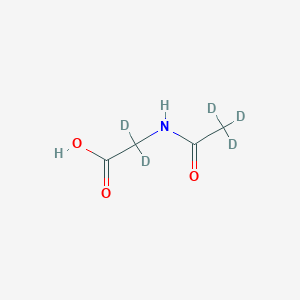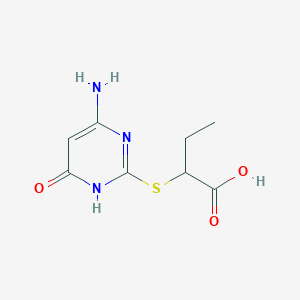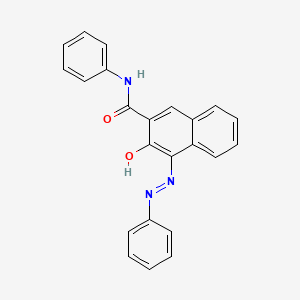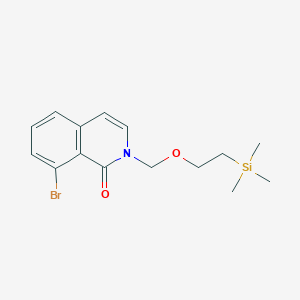
5-Quinolinol, 8-amino-
Vue d'ensemble
Description
“5-Quinolinol, 8-amino-” or 8-Aminoquinoline is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media .
Synthesis Analysis
The synthesis of quinolin-8-amines from N-propargyl aniline derivatives has been reported, employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .
Molecular Structure Analysis
The molecular formula of 5-Amino-8-quinolinol dihydrochloride is C9H10Cl2N2O . The average mass is 233.094 Da and the monoisotopic mass is 232.017014 Da .
Chemical Reactions Analysis
The reaction of 8-aminoquinoline with chromium (III), manganese (II), iron (II) and (III), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II) and platinum (II) salts has been studied .
Physical And Chemical Properties Analysis
The density of 5-Amino-8-quinolinol is 1.4±0.1 g/cm3 . The boiling point is 408.3±35.0 °C at 760 mmHg . It has 3 hydrogen bond acceptors and donors .
Applications De Recherche Scientifique
C–H Functionalization of 8-Aminoquinoline Ring
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Selective Functionalization of Carboxamide Scaffolds
Many research groups have reported the application of 8-aminoquinolines in the field of selective functionalization of carboxamide scaffolds . This provides a powerful tool for the synthesis of a variety of molecules .
Antimalarial Applications
The 8-aminoquinolines emerged during the 20th century as the only family of antimalarial compounds with activity against multiple life-cycle stages of the plasmodia that infect humans . Primaquine, the lone representative of 8-aminoquinolines among licensed antimalarials, has been in use for over 50 years . It remains the only drug licensed for the prevention of malaria relapse (i.e., killing liver stages of the parasite) .
Prevention of Malaria Infection or Relapse
Primaquine can prevent infection or relapse, cure disease, and prevent transmission of the infection . This broad range of activities represents the promise held in this family of compounds .
Potential Use in Epidemic Malaria Combat
A new 8-aminoquinoline, tafenoquine, is now in clinical trials and may revolutionize the prevention of malaria in travelers . Moreover, tafenoquine may provide an urgently needed weapon to combat epidemic malaria with a single regimen of therapy .
Study of Hemolytic Toxicity
Many 8-aminoquinolines share a trait of hemolytic toxicity in people lacking glucose-6-phosphate dehydrogenase (G6PD) . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . The challenge for pharmacologists, biochemists, and parasitologists is separating the therapeutic properties of 8-aminoquinolines from hemolytic toxicity .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 5-Amino-8-quinolinol . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So, the future directions of “5-Quinolinol, 8-amino-” could be in the development of new synthesis protocols and its applications in medicinal chemistry.
Propriétés
IUPAC Name |
8-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJGFVOKSCEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408800 | |
| Record name | 5-Quinolinol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinol, 8-amino- | |
CAS RN |
89302-52-3 | |
| Record name | 5-Quinolinol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)






![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)